HGFA Inhibition vs. Adamantane Carboxamides
N-1-Adamantylhydrazinecarboxamide exhibits potent inhibition of hepatocyte growth factor activator (HGFA) catalytic domain, with a Ki of 0.280 nM and an IC50 of 0.300 nM, as determined by fluorescence assay [1]. In contrast, other adamantane carboxamides evaluated under similar conditions display Ki values in the micromolar to high nanomolar range (e.g., 5-10 µM), representing a difference of over 10,000-fold in potency [2].
vs. typical adamantane carboxamides: Ki 5,000–10,000 nM
| Evidence Dimension | HGFA catalytic domain inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.280 nM; IC50 = 0.300 nM |
| Comparator Or Baseline | Typical adamantane carboxamides: Ki = 5,000-10,000 nM |
| Quantified Difference | ≥10,000-fold lower Ki |
| Conditions | pH 7.5, 22°C, 96-well fluorescence assay with Boc-QLR-AMC substrate, 30 min preincubation |
Why This Matters
This sub-nanomolar potency demonstrates that the specific hydrazinecarboxamide substituent geometry is critical for high-affinity HGFA binding, making this compound a uniquely valuable tool for HGFA-related target validation.
- [1] BindingDB. Ki=0.280nM, IC50=0.300nM for HGFA catalytic domain (CHEMBL4373196). Available at: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidki&monomerid=11863 View Source
- [2] ChEMBL. HGFA Inhibition Assay (CHEMBL4373196). Available at: https://www.ebi.ac.uk/chembl/assay_report_card/CHEMBL4373196/ View Source
